molecular formula C8H8F3NO B2700662 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol CAS No. 1226507-25-0

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B2700662
CAS No.: 1226507-25-0
M. Wt: 191.153
InChI Key: RQESUEHADLLVGN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a synthetic organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the alpha position relative to the hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a valuable intermediate in the synthesis of more complex molecules. Its applications include:

    Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as a precursor in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinemethanol, 6-methyl-alpha-(difluoromethyl)-
  • 3-Pyridinemethanol, 6-methyl-alpha-(chloromethyl)-
  • 3-Pyridinemethanol, 6-methyl-alpha-(bromomethyl)-

Uniqueness

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQESUEHADLLVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methylnicotinic acid N,O-dimethylhydroxylamide (737 mg, 4.09 mmol) was dissolved in dichloromethane. To this, diisobutylaluminum hydride (a 0.98 mol/L solution in hexane, 4.60 mL, 4.50 mmol) was added dropwise under a nitrogen atmosphere at −10° C. and the mixture was stirred at the same temperature for 10 minutes. To this, water (4.60 mL) was added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give a 3:1 mixture (405 mg) of 2-methyl-5-formylpyridine and 6-methylnicotinic acid N,O-dimethylhydroxylamide. The mixture was dissolved in tetrahydrofuran (8.0 mL). To this, (trifluoromethyl)trimethylsilane (593 μL, 4.01 mmol) and tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 340 μL, 0.340 mmol) were added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, a 1N aqueous hydrogen chloride solution (6.0 mL) was added and the mixture was further stirred for 10 minutes. Then, the reaction mixture was neutralized with a saturated sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CK) (387 mg, yield: 50%).
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